4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

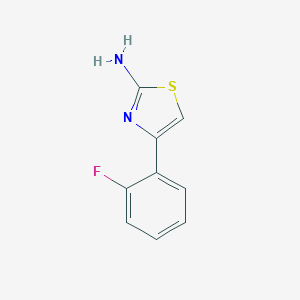

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAAMOSMVGVCBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372218 |

Source

|

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145029-82-9 |

Source

|

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's conformational preferences, electronic properties, and metabolic stability, making it a subject of interest for drug design and development. This document details its synthesis, physicochemical properties, spectral characteristics, and reactivity. Due to the limited availability of direct experimental data for the ortho-isomer in peer-reviewed literature, this guide also draws upon data from closely related analogs and established synthetic methodologies to provide a comprehensive profile.

Chemical Structure and Properties

The chemical structure of this compound consists of a 2-aminothiazole core substituted with a 2-fluorophenyl group at the 4-position.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂S | |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 145029-82-9 | [1] |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not explicitly reported for the ortho-isomer. The para-isomer has a reported melting point of 122-124 °C.[2] | The melting point is expected to be a crystalline solid at room temperature. |

| Boiling Point | Predicted: ~359 °C | Prediction for the para-isomer.[3] |

| Solubility | Not explicitly reported. The para-isomer has a solubility of >29.1 µg/mL at pH 7.4.[4] | Expected to be sparingly soluble in water and soluble in organic solvents like DMSO and methanol. |

| pKa | Predicted: ~4.18 | Prediction for the para-isomer.[3] |

Synthesis

The most common and efficient method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea.[5]

General Synthetic Scheme

The synthesis of this compound proceeds via the reaction of 2-bromo-1-(2-fluorophenyl)ethan-1-one with thiourea.

Caption: General Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on the synthesis of analogous compounds.[5][6]

-

Reaction Setup: To a solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add thiourea (1.2-1.5 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is partially evaporated, and the resulting mixture is poured into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate or ammonium hydroxide, to neutralize the hydrobromide salt of the product and induce precipitation.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Spectroscopic Characterization

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.1 | m | 4H | Aromatic protons (2-fluorophenyl group) |

| ~7.1 | s | 2H | -NH₂ (amine protons) |

| ~7.0 | s | 1H | Thiazole C5-H |

Note: The chemical shifts of the aromatic protons will be influenced by the position of the fluorine atom and will likely exhibit complex splitting patterns. The amine protons are exchangeable with D₂O.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Thiazole C2 (C-NH₂) |

| ~160 (d, J ≈ 245 Hz) | Aromatic C2' (C-F) |

| ~149 | Thiazole C4 |

| ~131-115 | Aromatic carbons |

| ~102 | Thiazole C5 |

Note: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF).

Table 5: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Medium, broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1630 | Strong | N-H bending (scissoring) of the primary amine |

| ~1580 | Strong | C=N stretching of the thiazole ring |

| ~1500 | Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-F stretching |

| ~800-700 | Strong | C-H out-of-plane bending |

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 195 | [M+H]⁺ (in ESI-MS) |

| Fragments | Loss of HCN, NH₂, and fragmentation of the phenyl ring. |

Reactivity and Potential Biological Activity

The 2-aminothiazole ring is a versatile scaffold that can undergo various chemical transformations. The exocyclic amino group can act as a nucleophile in reactions with electrophiles such as acyl chlorides and isocyanates. The nitrogen atom within the thiazole ring can also be reactive under certain conditions.

Biological Significance

2-Aminothiazole derivatives are known to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial Activity: Many thiazole derivatives have shown potent activity against various bacterial and fungal strains.[7]

-

Anticancer Activity: The 2-aminothiazole scaffold is present in several approved anticancer drugs and numerous experimental compounds. These compounds can act through various mechanisms, including the inhibition of kinases and tubulin polymerization.[8][9]

-

Anti-inflammatory Activity: Some 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.

While no specific biological activity or mechanism of action has been reported for this compound in the searched literature, its structural similarity to other biologically active thiazoles suggests it could be a candidate for screening in various therapeutic areas.

Generalized Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A generalized workflow for biological screening.

Conclusion

This compound is a fluorinated derivative of the biologically significant 2-aminothiazole scaffold. While direct and comprehensive experimental data for this specific isomer is scarce in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related analogs. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound and to explore its potential as a lead molecule in drug discovery programs.

References

- 1. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a wide range of biologically active compounds. The introduction of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the precursors are 2-bromo-1-(2-fluorophenyl)ethanone and thiourea.

Reaction Scheme

The synthesis proceeds via a classic cyclocondensation reaction.

Caption: Hantzsch synthesis of this compound.

Proposed Experimental Protocol

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1 equivalent) in ethanol.

-

Addition of Thiourea : To the stirred solution, add thiourea (1.1 equivalents).

-

Reaction : Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Isolation : The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structural elucidation of the synthesized compound is accomplished through various spectroscopic techniques and physical property measurements. Although specific data for the 2-fluoro isomer is not available in the provided search results, data for the isomeric 4-(4-fluorophenyl)-1,3-thiazol-2-amine is presented for comparison.[2]

Physical Properties

| Property | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | Predicted this compound |

| Molecular Formula | C₉H₇FN₂S | C₉H₇FN₂S |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol |

| Appearance | White solid[2] | Expected to be a solid |

| Melting Point | 122-124 °C[2] | Expected to be in a similar range |

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy

| Proton Assignment | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (DMSO-d₆, 400 MHz)[2] | Predicted this compound |

| Ar-H | 7.85-7.80 (m, 2H), 7.22-7.16 (m, 2H) | Multiplets in the aromatic region, likely with complex splitting due to F-H coupling. |

| -NH₂ | 7.08 (s, 2H) | A broad singlet, exchangeable with D₂O. |

| Thiazole-H | 6.98 (s, 1H) | A singlet in the aromatic region. |

¹³C NMR Spectroscopy

| Carbon Assignment | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (DMSO-d₆, 100 MHz)[2] | Predicted this compound |

| C=N (Thiazole) | 168.2 | Expected in a similar region. |

| C-F (Aromatic) | 162.5, 160.1 | Expected in a similar region with a large C-F coupling constant. |

| C-S (Thiazole) | 148.7 | Expected in a similar region. |

| Aromatic Carbons | 131.5, 131.4, 127.4, 127.3, 115.3, 115.1 | Expected in the aromatic region, with splitting due to C-F coupling. |

| C-H (Thiazole) | 101.1 | Expected in a similar region. |

Mass Spectrometry

| Ion | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine[2] | Predicted this compound |

| [M+H]⁺ (Calculated) | 195.0387 | 195.0387 |

| [M+H]⁺ (Found) | 195.0383 | Expected to be very similar. |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3400-3250 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=N Stretch (Thiazole) | ~1630 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-S Stretch | 800-600 |

Conclusion

This technical guide outlines a reliable synthetic route to this compound via the Hantzsch thiazole synthesis. The provided experimental protocol, based on established methodologies for analogous compounds, offers a clear pathway for its preparation. The characterization data, while predictive for the target molecule, is grounded in the analysis of its close isomer, 4-(4-fluorophenyl)-1,3-thiazol-2-amine, providing a solid framework for the structural verification of the synthesized compound. This information is intended to support researchers and scientists in their efforts to explore the potential applications of this and related fluorinated 2-aminothiazole derivatives in drug discovery and development.

References

4-(2-Fluorophenyl)-1,3-thiazol-2-amine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine.

Compound Identification and Properties

This compound is a heterocyclic compound belonging to the 2-aminothiazole class. The presence of a fluorophenyl group suggests its potential for investigation in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Data Presentation: Chemical and Physical Properties

The key quantitative data for this compound and its isomers are summarized in the table below. The molecular formula and weight are identical for the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers.

| Property | Value | Reference |

| Molecular Formula | C₉H₇FN₂S | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC=C(C(=C1)F)C2=CSC(=N2)N | |

| InChI Key | Varies by isomer |

Synthesis Methodology: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[5][6][7] For the synthesis of this compound, the precursors are 2-bromo-1-(2-fluorophenyl)ethanone and thiourea.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the Hantzsch synthesis.[8]

Materials:

-

2-bromo-1-(2-fluorophenyl)ethanone

-

Thiourea

-

Absolute Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1.0 equivalent) in absolute ethanol.

-

Add thiourea (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for a duration of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with constant stirring, which will cause the crude product to precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Workflow Diagram: Hantzsch Thistle Synthesis

Caption: Workflow of the Hantzsch synthesis for this compound.

Biological and Pharmacological Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[9] Derivatives of 2-aminothiazole have demonstrated a wide array of pharmacological activities, including:

-

Antimicrobial Activity: Many 2-aminothiazole derivatives have been reported to possess antibacterial and antifungal properties.[9]

-

Anticancer Activity: This class of compounds has been investigated for its potential as anticancer agents.[10][11]

-

Anti-inflammatory Activity: Several derivatives have shown significant anti-inflammatory effects.[11]

While specific biological data for this compound is not extensively documented in the reviewed literature, a study on the closely related 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives reported antioxidant and antibacterial activities.[12] This suggests that the 4-(2-fluorophenyl)thiazole moiety is a viable scaffold for the development of new therapeutic agents.

Signaling Pathway Involvement (Hypothetical)

Given the known activities of 2-aminothiazole derivatives, a hypothetical involvement in pathways related to bacterial cell wall synthesis or inflammatory cascades could be postulated. For instance, as an antimicrobial agent, it might inhibit key bacterial enzymes.

Caption: Hypothetical mechanism of antimicrobial action for a 2-aminothiazole derivative.

References

- 1. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 777996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. benchchem.com [benchchem.com]

- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

CAS Number: 145029-82-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This guide provides a comprehensive overview of the available technical information for this compound, including its synthesis, physicochemical properties, and potential biological activities based on related compounds.

Physicochemical Properties

While experimental data for this specific compound is limited, the following table summarizes its basic identifiers and computed physicochemical properties.

| Property | Value | Source |

| CAS Number | 145029-82-9 | [1] |

| Molecular Formula | C₉H₇FN₂S | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | This compound | |

| Alternate Names | 4-(2-Fluoro-phenyl)-thiazol-2-ylamine | [1] |

Synthesis

The most common and established method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

General Reaction Scheme

Caption: General workflow for the Hantzsch synthesis of this compound.

Plausible Experimental Protocol

Materials:

-

2-Bromo-1-(2-fluorophenyl)ethanone

-

Thiourea

-

Ethanol (or another suitable solvent like methanol or DMF)

-

Sodium bicarbonate or another mild base (optional, for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-bromo-1-(2-fluorophenyl)ethanone and thiourea in ethanol.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Neutralization: The crude product, which may be in the form of a hydrobromide salt, can be neutralized with an aqueous solution of a mild base like sodium bicarbonate to obtain the free amine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Mechanism of Action

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in compounds with a wide range of biological activities.[2] While specific biological data for this compound is not extensively documented, based on studies of analogous compounds, it is plausible that it may exhibit one or more of the following activities:

-

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer properties.[3][4] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. Another common mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

-

Antimicrobial Activity: The 2-aminothiazole core is found in several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[2] The presence of a halogen, such as fluorine, on the phenyl ring can sometimes enhance antimicrobial potency.

-

Anti-inflammatory Activity: Some 2-aminothiazole derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of inflammatory mediators or enzymes.[2]

Representative Signaling Pathway for Anticancer Activity

The following diagram illustrates a plausible mechanism of action for a 2-aminothiazole derivative with anticancer activity, based on the known activity of this class of compounds as tubulin polymerization inhibitors.

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. While specific experimental data is currently limited in the public domain, its structural similarity to a well-established class of biologically active molecules suggests a high probability of interesting pharmacological properties. The plausible and straightforward synthesis via the Hantzsch reaction makes this compound accessible for further research into its potential anticancer, antimicrobial, and anti-inflammatory activities. Future studies should focus on the detailed biological evaluation of this compound and the elucidation of its specific molecular targets and mechanisms of action.

References

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.dmed.org.ua [library.dmed.org.ua]

- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanisms of Action for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine: A Technical Overview for Researchers

Disclaimer: Direct experimental data on the specific mechanism of action for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine is not extensively available in the public domain. This technical guide synthesizes information from studies on structurally related 2-aminothiazole derivatives to propose potential mechanisms, guide future research, and provide a framework for drug development professionals. The 2-aminothiazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4]

Core Postulated Mechanisms of Action

Based on the activities of analogous compounds, the primary mechanisms of action for this compound are likely centered around the inhibition of key enzymes involved in cellular signaling and proliferation. The substitution at the 4-position of the thiazole ring with a fluorophenyl group is a common feature in many biologically active derivatives.

Kinase Inhibition

A prominent mechanism for 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

-

Abl Kinase: Derivatives of 1,3,4-thiadiazole containing a nitrothiazole moiety have been shown to inhibit the Abl protein kinase, with IC50 values in the low micromolar range.[5] This suggests that this compound could potentially target the Bcr-Abl fusion protein, which is characteristic of chronic myelogenous leukemia.

-

Janus Kinase 2 (JAK2): Thiazole-containing aromatic alkylamino analogs have been identified as inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway that is often implicated in myeloproliferative neoplasms and inflammatory diseases.[6]

-

Other Kinases: The 2-aminothiazole scaffold is present in clinically approved kinase inhibitors like Dasatinib, which targets multiple tyrosine kinases.[7] This broad-spectrum activity highlights the potential for this compound to inhibit other kinases involved in cancer progression.

Tubulin Polymerization Inhibition

Several N,4-diaryl-1,3-thiazol-2-amine derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The structural similarity of this compound to these compounds suggests it may share this mechanism.

Enzyme Inhibition in Inflammatory Pathways

-

Cyclooxygenase (COX) Inhibition: Certain thiazolyl derivatives have shown inhibitory activity against COX-1 and COX-2 isozymes, which are key enzymes in the inflammatory response.[1] This suggests a potential anti-inflammatory mechanism of action.

Other Potential Targets

-

Karyopherin B1 (KPNB1) Inhibition: A furan-containing N-(5-(4-fluorophenyl)thiazol-2-yl)propanamide has demonstrated inhibitory effects on KPNB1, a nuclear transport receptor, which is linked to anticancer activity.[1][2][9]

-

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition: Certain 4,5-substituted-2-aminothiazoles have been identified as potent PARP-1 inhibitors.[1]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for various 2-aminothiazole derivatives against different biological targets. This data provides a comparative baseline for the potential potency of this compound.

| Compound Class/Derivative | Target | IC50 Value (µM) | Cell Line/Assay |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 | Kinase assay |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Tubulin Polymerization | 0.36 - 0.86 | Various cancer cell lines |

| Thiazolyl derivatives | COX-1 | 1.00 - 6.34 | Enzyme assay |

| Thiazolyl derivatives | COX-2 | 0.09 - 0.71 | Enzyme assay |

| Thiazole aromatic alkylamino analogs | JAK2 | 0.0176 - 0.0203 | Kinase assay |

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound would likely follow established methodologies for similar compounds.

Kinase Inhibition Assay

A representative protocol for assessing kinase inhibition is as follows:

-

Enzyme and Substrate Preparation: Recombinant human kinase (e.g., Abl, JAK2) and a corresponding substrate peptide are prepared in kinase buffer.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP in a microplate well.

-

Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Tubulin Polymerization Assay

To evaluate the effect on microtubule dynamics:

-

Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

-

Assay Initiation: The test compound is added to the tubulin solution, and polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a spectrophotometer.

-

Data Analysis: The extent of inhibition is determined by comparing the polymerization rates in the presence and absence of the compound.

Cell-Based Antiproliferative Assay (MTT Assay)

To assess the cytotoxic effects on cancer cells:

-

Cell Seeding: Human cancer cell lines (e.g., K562 for leukemia, MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[8]

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Postulated Kinase Inhibition Pathway.

Caption: Tubulin Polymerization Inhibition Mechanism.

Caption: General Experimental Workflow.

Conclusion

While the precise molecular target and mechanism of action of this compound require direct experimental validation, the existing literature on related 2-aminothiazole derivatives provides a strong foundation for hypothesizing its biological activities. The most probable mechanisms involve the inhibition of protein kinases and the disruption of tubulin polymerization, leading to antiproliferative and cytotoxic effects. The provided experimental frameworks can serve as a guide for future investigations to elucidate the specific pharmacological profile of this compound. Further research, including target identification and validation studies, is essential to fully understand its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]

- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Biological Activity of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine and its Analogs

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide will focus on the anticancer and antioxidant properties of 4-fluorophenyl-substituted 2-aminothiazole derivatives and their analogs, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives against various human cancer cell lines.[1] The primary mechanism of anticancer action for many of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6]

The antiproliferative activity of several N,4-diaryl-1,3-thiazol-2-amine derivatives has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

| Compound ID | R Group (Substitution on N-phenyl ring) | 4-position Phenyl Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 10m | 3,4,5-trimethoxy | 3,4-difluoro | SGC-7901 | >100 | [5] |

| MGC-803 | >100 | [5] | |||

| Bcap-37 | >100 | [5] | |||

| 10s | 2,4-dimethoxy | 4-methoxy | SGC-7901 | 0.36 | [6] |

| MGC-803 | 0.86 | [6] | |||

| Bcap-37 | 0.42 | [6] |

Note: The above table presents a selection of data from the literature and is not exhaustive.

Many 4-aryl-1,3-thiazol-2-amine derivatives exert their anticancer effects by binding to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for cell division, motility, and intracellular transport. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine: An In-Depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide explores the potential biological targets of the compound 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. Direct experimental data for this specific molecule is limited in the public domain. Therefore, this document synthesizes information from studies on structurally related 2-aminothiazole and fluorophenyl-thiazole derivatives to infer its likely biological activities and potential molecular targets. The 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 2-fluorophenyl group at the 4-position of the thiazole ring is expected to modulate its biological profile. This guide provides an overview of the known targets of analogous compounds, quantitative data where available, detailed experimental protocols for relevant biological assays, and visualizations of key pathways and workflows.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. The versatility of the 2-aminothiazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Potential Biological Targets and Activities

Based on the activities of structurally similar compounds, this compound is likely to exhibit a range of biological effects. The primary therapeutic areas where 2-aminothiazole derivatives have shown promise are oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.

-

Tubulin Polymerization Inhibition: Certain N,4-diaryl-1,3-thiazole-2-amines have been identified as inhibitors of tubulin polymerization, binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

-

Kinase Inhibition: The 2-aminothiazole core is present in several kinase inhibitors. While specific targets for the 2-fluorophenyl derivative are unknown, related compounds have shown inhibitory activity against kinases such as Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms.

-

Karyopherin Beta 1 (KPNB1) Inhibition: Some N-(5-arylthiazol-2-yl)propenamide derivatives have been shown to inhibit KPNB1, a nuclear transport receptor that is often overexpressed in cancer cells and plays a role in cell survival and proliferation.[1][2]

Antimicrobial Activity

The 2-aminothiazole scaffold is a component of several antimicrobial agents. The biological activity is often influenced by the nature and position of substituents on the phenyl ring. While data for the 2-fluoro derivative is not available, para-substituted fluorophenylthiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Antioxidant Activity

Derivatives of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole have been reported to possess antioxidant properties.[3][4] This activity is likely due to the ability of the thiazole ring and its substituents to scavenge free radicals.

Quantitative Data for Structurally Related Compounds

Table 1: Antioxidant Activity of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives [3][4]

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| 5a | 1.92 | 0.96 |

| 5c | 0.85 | 0.12 |

| 5e | 1.20 | 0.45 |

| 5g | 0.17 | 0.08 |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of 2-aminothiazole derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity[3]

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound solution (at various concentrations) with 100 µL of a 0.1 mM methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined from a plot of scavenging activity against compound concentration.

Tubulin Polymerization Assay

This assay assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine the inhibitory effect and calculate the IC₅₀ value.

Visualizations

Signaling Pathway: Hypothetical Kinase Inhibition

Caption: Hypothetical signaling pathway illustrating the potential inhibition of an upstream kinase.

Experimental Workflow: MTT Assay

References

The Structure-Activity Relationship of 2-Aminothiazole Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a cornerstone in medicinal chemistry. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols for their synthesis and evaluation are provided, alongside visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding and guide future drug discovery efforts.

Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents, with some compounds, like Dasatinib, achieving clinical success.[1] The anticancer activity is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival. The SAR of these compounds is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.

Structure-Activity Relationship Summary

Systematic modifications of the 2-aminothiazole core have revealed several key structural features that govern anticancer potency. These are summarized below and detailed in the accompanying table.

-

Substitution at the 2-amino position: Acylation or arylation of the 2-amino group is a common strategy to enhance anticancer activity. The introduction of substituted phenyl rings, often with an amide linker, has proven particularly effective. For instance, compounds with a 2-pyridyl ring at the 4-position of the thiazole and a substituted phenyl ring at the 2-amino position connected by an amide linker have shown potent antimycobacterial activity, a field with parallels to anticancer research in terms of targeting cellular proliferation.[2]

-

Substitution at the 4-position: The nature of the substituent at the 4-position of the thiazole ring significantly influences activity. Aryl groups, such as phenyl or pyridyl, are frequently employed and can engage in crucial interactions with the target protein.

-

Substitution at the 5-position: Halogenation, particularly with bromine or chlorine, at the 5-position can enhance the antiproliferative activity of 2-aminothiazole derivatives.

Quantitative SAR Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

| Compound ID | 2-Amino Substituent | 4-Position Substituent | 5-Position Substituent | Cancer Cell Line | IC50 (µM) |

| 1a | -H | Phenyl | -H | HT-29 (Colon) | > 50 |

| 1b | Acetyl | Phenyl | -H | HT-29 (Colon) | 15.8 |

| 1c | Benzoyl | Phenyl | -H | HT-29 (Colon) | 8.2 |

| 2a | -H | 4-Chlorophenyl | -H | A549 (Lung) | 25.1 |

| 2b | Acetyl | 4-Chlorophenyl | -H | A549 (Lung) | 10.5 |

| 3a | -H | Phenyl | Bromo | MCF-7 (Breast) | 12.3 |

| 3b | Acetyl | Phenyl | Bromo | MCF-7 (Breast) | 5.6 |

Antimicrobial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a broad spectrum of bacteria and fungi.

Structure-Activity Relationship Summary

The antimicrobial SAR of 2-aminothiazole derivatives is influenced by substitutions that modulate their physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

-

Lipophilicity: The introduction of hydrophobic groups, such as substituted phenyl rings, can enhance antimicrobial activity, likely by facilitating passage through microbial cell membranes.

-

Hydrogen Bonding: The 2-amino group and amide linkers can participate in hydrogen bonding interactions with microbial target enzymes or cellular components.

-

Specific Substituents: The presence of electron-withdrawing groups on a phenyl ring at the 2-amino position has been correlated with improved antiplasmodial activity.[2]

Quantitative SAR Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative 2-aminothiazole derivatives against various microbial strains.

| Compound ID | 2-Amino Substituent | 4-Position Substituent | Microorganism | MIC (µg/mL) |

| 4a | -H | Phenyl | Staphylococcus aureus | 64 |

| 4b | 4-Chlorophenyl | Phenyl | Staphylococcus aureus | 16 |

| 5a | -H | 2-Pyridyl | Mycobacterium tuberculosis | >128 |

| 5b | 3-Chlorobenzoyl | 2-Pyridyl | Mycobacterium tuberculosis | 0.024[3] |

| 6a | -H | Phenyl | Candida albicans | 128 |

| 6b | 4-Fluorobenzoyl | Phenyl | Candida albicans | 32 |

Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

Many of the biological effects of 2-aminothiazole derivatives can be attributed to their ability to inhibit protein kinases. The 2-aminothiazole core can act as a scaffold for designing potent and selective kinase inhibitors.

Structure-Activity Relationship Summary

The SAR for kinase inhibition is highly target-specific, but some general principles have emerged.

-

Hydrogen Bonding Interactions: The 2-amino group and the thiazole nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase ATP-binding site.

-

Hydrophobic Interactions: Substituents at the 4- and 5-positions can occupy hydrophobic pockets within the ATP-binding site, contributing to potency and selectivity.

-

Gatekeeper Residue Interaction: The nature of the substituent at the 4-position can be critical for accommodating the "gatekeeper" residue, which is a key determinant of kinase selectivity.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where 2-aminothiazole derivatives can act as inhibitors.

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a 2-aminothiazole derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.

Workflow for Hantzsch Thiazole Synthesis

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thiourea or substituted thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO3) solution

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve the α-haloketone (1 equivalent) and the thiourea derivative (1-1.2 equivalents) in ethanol in a round-bottom flask.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.

-

The 2-aminothiazole product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the product in a desiccator or oven.

-

If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

Caption: A step-by-step workflow for determining the in vitro anticancer activity using the MTT assay.

Materials:

-

Human cancer cell line(s) of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

2-aminothiazole derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add 100 µL of the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Biological Evaluation: In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

2-aminothiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents for quality control

Procedure:

-

Prepare a stock solution of the 2-aminothiazole derivative.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable starting point for the design and development of new therapeutic agents. A thorough understanding of the structure-activity relationships is crucial for guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and evaluation of novel 2-aminothiazole derivatives with therapeutic potential. Future work in this area will likely focus on the development of more selective inhibitors and the exploration of novel biological targets for this versatile class of compounds.

References

An In-depth Technical Guide to 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its derivatives have demonstrated a wide array of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The synthesis of 2-aminothiazoles is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method first reported in the late 19th century.

The specific history of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine is not well-documented in peer-reviewed literature. Its emergence is likely tied to the broader exploration of fluorinated aromatic compounds in drug discovery. The introduction of fluorine atoms into drug candidates is a common strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties. It is probable that this compound was first synthesized as part of a chemical library for biological screening, leveraging the established Hantzsch synthesis with a fluorinated precursor.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 145029-82-9 | AccelaChemBio |

| Molecular Formula | C₉H₇FN₂S | Amerigo Scientific |

| Molecular Weight | 194.23 g/mol | Amerigo Scientific |

| Appearance | Solid (Typical) | - |

| Purity | ≥95% (Typical Commercial Grade) | AccelaChemBio |

Synthesis and Experimental Protocols

The most probable and widely used method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

General Reaction Scheme

The synthesis proceeds by reacting 2-bromo-1-(2-fluorophenyl)ethanone with thiourea in a suitable solvent, typically a lower alcohol like ethanol.

Caption: Proposed Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the Hantzsch synthesis of analogous 4-aryl-2-aminothiazoles. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

-

2-bromo-1-(2-fluorophenyl)ethanone

-

Thiourea

-

Absolute Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1.0 mmol) in absolute ethanol (15-20 mL).

-

Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (50-100 mL) with stirring. A precipitate of the crude product should form.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure this compound.

Potential Biological Activities and Drug Development Applications

While specific biological data for this compound is not extensively published, the 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents. The biological activity of these compounds is often influenced by the nature and position of substituents on the aryl ring.

Based on the activities of structurally related compounds, this compound could be a candidate for screening in the following areas:

-

Anticancer Activity: Many 4-aryl-2-aminothiazole derivatives have shown potent antiproliferative effects against various cancer cell lines.

-

Antimicrobial Activity: The 2-aminothiazole nucleus is present in several antibacterial and antifungal agents.

-

Kinase Inhibition: Substituted 2-aminothiazoles have been identified as inhibitors of various kinases, which are important targets in cancer and inflammatory diseases.

-

Neuroprotective Effects: Some 2-aminothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.

The diagram below illustrates a hypothetical workflow for the screening and development of a 2-aminothiazole derivative like the title compound.

Caption: A generalized workflow for drug discovery and development featuring a 2-aminothiazole candidate.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through the Hantzsch thiazole synthesis. The presence of the 2-fluorophenyl moiety, coupled with the proven biological importance of the 2-aminothiazole scaffold, makes this compound an interesting candidate for further investigation in various therapeutic areas. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their drug discovery and development programs.

Spectroscopic Profile of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document presents a detailed predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its structural isomer, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, and fundamental principles of spectroscopic theory. This guide also includes detailed experimental protocols for the acquisition of such data and a visual workflow for spectroscopic analysis, intended to support researchers in the synthesis and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for the 4-fluorophenyl isomer and include expected shifts and patterns arising from the ortho-positioning of the fluorine atom on the phenyl ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 7.6 | m | - | Ar-H |

| ~7.4 - 7.2 | m | - | Ar-H |

| ~7.15 | s | - | Thiazole C5-H |

| ~7.0 | s (br) | - | -NH₂ |

Note: The ortho-position of the fluorine atom is expected to introduce more complex splitting patterns (multiplicity) for the aromatic protons compared to the para-substituted isomer.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Thiazole C2 |

| ~160.0 (d, J ≈ 245 Hz) | Ar C-F |

| ~150.0 | Thiazole C4 |

| ~131.0 (d, J ≈ 8 Hz) | Ar C-H |

| ~129.0 (d, J ≈ 4 Hz) | Ar C-H |

| ~125.0 (d, J ≈ 12 Hz) | Ar C-H |

| ~122.0 (d, J ≈ 15 Hz) | Ar C |

| ~116.0 (d, J ≈ 22 Hz) | Ar C-H |

| ~105.0 | Thiazole C5 |

Note: The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant. Other aromatic carbons will also show smaller C-F couplings.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1620 | Strong | N-H bend (scissoring) |

| ~1580 | Strong | C=N stretch (thiazole ring) |

| ~1500 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-N stretch |

| ~1220 | Strong | C-F stretch |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 167 | ~40 | [M - HCN]⁺ |

| 139 | ~30 | [M - C₂H₂NS]⁺ |

| 95 | ~60 | [C₆H₄F]⁺ |

Note: The fragmentation pattern is predicted based on the stable thiazole and fluorophenyl moieties.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Background Spectrum: Obtain a background spectrum of a blank KBr pellet to account for atmospheric and instrumental noise.[2]

-

Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of molecule.[3][4][5] The sample solution is introduced into the ESI source via direct infusion.[4]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predictive methods. The tabulated data and experimental protocols offer a valuable resource for researchers engaged in the synthesis and characterization of novel thiazole derivatives. It is anticipated that this information will facilitate the identification and confirmation of this compound in future research endeavors. Experimental verification of the predicted data is encouraged to further enrich the scientific understanding of this molecule.

References

Technical Guide: 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The introduction of a 4-aryl group, particularly a substituted phenyl ring such as a fluorophenyl group, can significantly modulate the biological activity of the molecule. This guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols relevant to 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, based on data from its analogs.

Physicochemical Properties (Predicted and Analogs)

While specific data for this compound is unavailable, the properties of its 3-fluoro and 4-fluoro isomers are provided for comparison.

| Property | 4-(3-Fluorophenyl)-1,3-thiazol-2-amine[3] | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine[4] |

| IUPAC Name | 4-(3-fluorophenyl)-1,3-thiazol-2-amine | 4-(4-fluorophenyl)-1,3-thiazol-2-amine |

| InChIKey | XBHHILITQUEDDC-UHFFFAOYSA-N | WSOKJBHBMAGBIP-UHFFFAOYSA-N |

| Molecular Formula | C₉H₇FN₂S | C₉H₇FN₂S |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol |

| CAS Number | 446065-20-9 | 77815-14-6 |

Synthesis

The most common and versatile method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea.[5] For the synthesis of this compound, the precursors would be 2-bromo-1-(2-fluorophenyl)ethanone and thiourea.

This protocol is adapted from established procedures for the synthesis of 4-phenylthiazole derivatives.[5][6]

Materials:

-

2-Bromo-1-(2-fluorophenyl)ethanone (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (5 mL)

-

Copper silicate (10 mol%) (optional, as a catalyst)[6]

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure:

-

In a round-bottom flask, combine 2-bromo-1-(2-fluorophenyl)ethanone, thiourea, and ethanol.[5][6]

-

Add the copper silicate catalyst if a catalyzed reaction is desired.[6]

-

The reaction mixture is then heated to reflux (approximately 78°C).[6]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled to room temperature.[5]

-

If a catalyst was used, it is removed by filtration.[6]

-

The filtrate is then poured into a beaker containing crushed ice or a 5% Na₂CO₃ solution to precipitate the product.[5][6]

-

The solid product is collected by vacuum filtration, washed with cold deionized water, and dried.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol.[6]

Biological Activity and Potential Applications

While specific biological data for this compound is not available, its structural analogs have shown a wide range of activities. It is plausible that the target compound would exhibit similar properties.

Many 4-aryl-1,3-thiazol-2-amine derivatives have been investigated as potential anticancer agents.[2][7] For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors and showed potent antiproliferative activity against various human cancer cell lines.[7] The introduction of different substituents on the phenyl rings allows for the fine-tuning of their activity.[7]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HT-1080 | 0.36 | [7] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.86 | [7] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | A549 | 0.42 | [7] |

The 2-aminothiazole core is present in several antimicrobial agents.[1][8] Derivatives of 4-phenylthiazol-2-amine have been synthesized and evaluated for their antibacterial and antifungal activities.[8][9] The nature and position of substituents on the phenyl ring play a crucial role in determining the antimicrobial spectrum and potency.[8]

Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway.[10] This suggests a potential application for these compounds in the treatment of inflammation-related diseases.[10]

Signaling Pathways

The anticancer activity of some 4-aryl-1,3-thiazol-2-amines has been attributed to their ability to inhibit tubulin polymerization.[7] This disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Based on the activities of its structural analogs, it is a promising candidate for further investigation as an anticancer, antimicrobial, or anti-inflammatory agent. The synthetic route via the Hantzsch reaction is well-established and allows for the efficient production of this and related compounds for further study. Future research should focus on the specific synthesis and biological evaluation of the 2-fluoro isomer to fully elucidate its pharmacological profile.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(3-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 777996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Synthesis Protocol for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-fluorophenyl)-1,3-thiazol-2-amine, a key intermediate in medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis.

Introduction